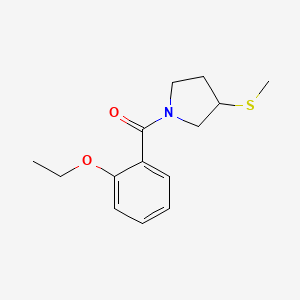

(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “this compound”, is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, provides insights into their potential applications in materials science, including the development of novel materials with specific optical, electrical, or mechanical properties. These analyses are crucial for understanding the intermolecular interactions that influence the macroscopic properties of materials (Lakshminarayana et al., 2009).

Synthesis and Spectroscopic Characterization

The synthesis and characterization of organotin(IV) complexes derived from compounds with structural similarities to (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, highlight applications in medicinal chemistry, particularly in the development of new antimicrobial agents. These studies demonstrate how variations in molecular structure can lead to significant differences in biological activity, underscoring the potential for designing targeted therapeutic agents (Singh, Singh, & Bhanuka, 2016).

Chemical Synthesis Techniques

Research into the chemical synthesis of related compounds provides valuable methodologies for producing various heterocyclic compounds, which are often used in pharmaceuticals, agrochemicals, and dyes. Techniques such as the rearrangement of chlorinated pyrrolidin-2-ones to create 5-methoxylated 3-pyrrolin-2-ones illustrate the versatility of these methods in generating compounds with potential applications across a wide range of industries (Ghelfi et al., 2003).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives for their antimicrobial activity, as seen in the study of compounds like 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, suggest the potential of this compound and its analogues in contributing to the development of new antimicrobial agents. These efforts are crucial in the ongoing search for effective treatments against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Orientations Futures

The future directions for research on “(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” and similar pyrrolidine derivatives could involve further exploration of their biological activities and potential therapeutic applications . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of study .

Propriétés

IUPAC Name |

(2-ethoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-3-17-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)18-2/h4-7,11H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGZIFSEWZBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)

![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)

![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)

![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)

![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)